(R)-3-Amino-2-(4-methoxybenzyl)propanoic acid
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Overview
Description
®-3-Amino-2-(4-methoxybenzyl)propanoic acid is an organic compound that features an amino group, a methoxybenzyl group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(4-methoxybenzyl)propanoic acid typically involves the protection of functional groups to prevent unwanted reactions. One common method includes the protection of the carboxyl group using 4-methoxybenzyl chloride in the presence of triethylamine . This method is particularly effective with glycine derivatives, which can be further used in the synthesis of more complex peptides .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar protective group strategies. The use of boronic esters as protective groups has been explored for their mild reaction conditions and high functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(4-methoxybenzyl)propanoic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: DDQ (dichlorodicyanobenzoquinone)
Reduction: DIBAL (diisobutylaluminum hydride)
Substitution: N-bromosuccinimide (NBS)
Major Products
The major products formed from these reactions include various protected and deprotected derivatives of the original compound, which can be further utilized in complex synthetic pathways .
Scientific Research Applications
®-3-Amino-2-(4-methoxybenzyl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(4-methoxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, the compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active products . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-((4-methoxybenzyl)thio)propanoic acid: This compound features a thioether group instead of a methoxy group.
4-Methoxymethylbenzoic acid: Similar in structure but lacks the amino and propanoic acid groups.
Uniqueness
®-3-Amino-2-(4-methoxybenzyl)propanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
DFKAWZDMKJDTFC-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H](CN)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CN)C(=O)O |
Origin of Product |
United States |
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